3-Cyanomethylazetidine tifluoroacetate
Overview
Description
3-Cyanomethylazetidine trifluoroacetate (CMA-TFA) is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry . It is an azetidine derivative substituted with a cyano group.
Synthesis Analysis
The synthesis of azetidine derivatives, such as CMA-TFA, is an important yet underdeveloped research area . Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They also play a crucial role in various catalytic processes .Molecular Structure Analysis
The molecular formula of 3-Cyanomethylazetidine tifluoroacetate is C7H9F3N2O2 . Its molecular weight is 210.15Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
- 3-Cyanomethylazetidine trifluoroacetate is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry.
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Transition Metal-Mediated Trifluoromethylation Reactions
- Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . Therefore, 3-Cyanomethylazetidine trifluoroacetate, which contains a trifluoromethyl group, could potentially be used in these types of reactions .
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Trifluoroacetic Acid Applications in Organic Synthesis
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Peptidomimetic and Nucleic Acid Chemistry
- Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Given that 3-Cyanomethylazetidine trifluoroacetate is an azetidine derivative, it could potentially be used in these applications .
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Catalytic Processes
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Ring-Opening and Expansion Reactions
properties
IUPAC Name |
2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFOKNNLZTYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC#N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanomethylazetidine tifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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